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molecular formula C14H7F5N2S B2663732 2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole CAS No. 157609-68-2

2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole

Cat. No. B2663732
M. Wt: 330.28
InChI Key: LXTKQRJZROGECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409809

Procedure details

To a slurry of 1.50 g of the 2-mercaptobenzimidazole in 28.5 ml of 95% ethanol was added 0.4 g of sodium hydroxide. After all materials had dissolved, the mixture was added to 2.80 g of 2,3,4,5,6-pentafluorobenzyl bromide. The mixture was stirred at 28°-32° C. for 1 hr, then poured into 150 ml water. The product precipitated, was filtered and dried to yield 2.50 g, mp 189°-196° C. Recrystallization from aqueous methanol yielded 1.95 g, mp 193°-195° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].[F:13][C:14]1[C:21]([F:22])=[C:20]([F:23])[C:19]([F:24])=[C:18]([F:25])[C:15]=1[CH2:16]Br.O>C(O)C>[F:13][C:14]1[C:21]([F:22])=[C:20]([F:23])[C:19]([F:24])=[C:18]([F:25])[C:15]=1[CH2:16][S:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(CBr)C(=C(C(=C1F)F)F)F
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 28°-32° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all materials had dissolved
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 2.50 g, mp 189°-196° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous methanol
CUSTOM
Type
CUSTOM
Details
yielded 1.95 g, mp 193°-195° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(CSC=2NC3=C(N2)C=CC=C3)C(=C(C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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